molecular formula C8H11BrN2OS B4789279 N-(5-bromo-1,3-thiazol-2-yl)pentanamide

N-(5-bromo-1,3-thiazol-2-yl)pentanamide

Cat. No.: B4789279
M. Wt: 263.16 g/mol
InChI Key: HOCBGJXGIXFATC-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)pentanamide is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a pentanamide group at the 2-position. Thiazole rings are known for their aromaticity and are commonly found in various biologically active molecules. This compound’s unique structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)pentanamide typically involves the bromination of a thiazole precursor followed by the introduction of the pentanamide group. One common method includes:

    Bromination: Starting with 1,3-thiazole, bromine is introduced at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated thiazole is then reacted with pentanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-thiazole derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and pentanamide group can enhance binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-thiazole: Lacks the pentanamide group, making it less versatile in certain applications.

    N-(5-chloro-1,3-thiazol-2-yl)pentanamide: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.

    N-(5-bromo-1,3-thiazol-2-yl)butanamide: Shorter alkyl chain, which can influence solubility and interaction with biological targets.

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)pentanamide stands out due to its specific combination of a bromine-substituted thiazole ring and a pentanamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c1-2-3-4-7(12)11-8-10-5-6(9)13-8/h5H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBGJXGIXFATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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